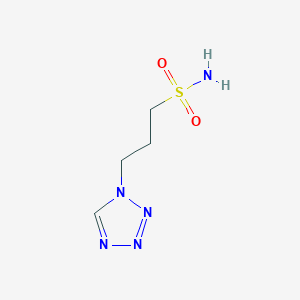
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as EFPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. EFPC belongs to the class of pyrazole carboxamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis for Medical Imaging The synthesis of N-(piperidin-1-yl) substituted pyrazole carboxamides, which are closely related to the chemical , has been explored for their potential in medical imaging, particularly in positron emission tomography (PET) for studying cannabinoid receptors. Katoch-Rouse and Horti (2003) demonstrated the synthesis of such compounds for potential use in brain imaging (Katoch-Rouse & Horti, 2003).
Cytotoxicity and Anticancer Research Compounds similar to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide have been investigated for their cytotoxic properties against various cancer cell lines. Hassan, Hafez, Osman, and Ali (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, examining their cytotoxicity against colon, lung, breast, and liver cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Fluorophore Synthesis Research by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) involved using N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing fluorescent dyes. These compounds, related to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, showed potential for applications in fluorescence and imaging studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Chemical Sensor Development Varghese et al. (2017) synthesized an ethoxy derivative of an amino acid chemosensor, which shares structural similarities with the compound . The research aimed to understand the influence of crystal packing and geometrical dimensions on the optical properties of these compounds, which could have implications for sensor development (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2017).
Herbicidal Research Ohno et al. (2004) studied pyrazole-4-carboxamide derivatives, similar to the compound , for their herbicidal activity. They found that certain substituents at the pyrazole ring significantly influenced herbicidal efficacy, suggesting applications in agriculture (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Nematocidal Evaluation Zhao, Xing, Xu, Peng, and Liu (2017) explored the nematocidal activity of pyrazole carboxamide derivatives, closely related to the compound of interest. These studies indicate potential applications in controlling nematode infestations in agriculture (Zhao, Xing, Xu, Peng, & Liu, 2017).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-3-13-28-19-14-25(16-11-9-15(22)10-12-16)24-20(19)21(26)23-17-7-5-6-8-18(17)27-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIIYIZIJHHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)


![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)
